8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with an ethyl group at the 8th position and a methoxy group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another approach includes the autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones by irradiating at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods may include the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Substitution: Substitution reactions can occur at the 4th and 7th positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include C5–C6 unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones and various substituted derivatives .
Scientific Research Applications
8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Chemistry: Used as a scaffold for the development of biologically active compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various kinases, including tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to inhibit these kinases makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
7-deazaadenine: A derivative of pyrrolo[2,3-d]pyrimidine with significant biological activities.
5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one: A precursor to 8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ethyl and methoxy groups contribute to its unique chemical properties and reactivity compared to other pyrido[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-8(14)5-4-7-9(13)11-6-12-10(7)15-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNNCXBUHWRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC2=C1N=CN=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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